
5-(3-Methoxy-4-propoxyphenyl)thiazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3-Methoxy-4-propoxyphenyl)thiazol-2-amine is a heterocyclic compound that contains a thiazole ring Thiazoles are known for their diverse biological activities and are found in various natural and synthetic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Methoxy-4-propoxyphenyl)thiazol-2-amine typically involves the reaction of 3-methoxy-4-propoxybenzaldehyde with thiosemicarbazide under acidic conditions to form the corresponding thiosemicarbazone. This intermediate is then cyclized using bromine or iodine in the presence of a base to yield the thiazole ring.
-
Step 1: Formation of Thiosemicarbazone
- Reactants: 3-methoxy-4-propoxybenzaldehyde, thiosemicarbazide
- Conditions: Acidic medium, reflux
- Product: Thiosemicarbazone
-
Step 2: Cyclization to Thiazole
- Reactants: Thiosemicarbazone, bromine or iodine, base (e.g., sodium hydroxide)
- Conditions: Reflux
- Product: this compound
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-(3-Methoxy-4-propoxyphenyl)thiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring or the aromatic ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions
Reduction: Sodium borohydride, lithium aluminum hydride; solvent like ethanol or tetrahydrofuran
Substitution: Halogenating agents (e.g., bromine), nucleophiles (e.g., amines, thiols); solvents like dichloromethane or acetonitrile
Major Products
Oxidation: Corresponding sulfoxides or sulfones
Reduction: Reduced thiazole derivatives
Substitution: Substituted thiazole or aromatic derivatives
Scientific Research Applications
5-(3-Methoxy-4-propoxyphenyl)thiazol-2-amine has several scientific research applications:
Medicinal Chemistry: Potential use as an antimicrobial, antifungal, or anticancer agent due to the biological activities associated with thiazole derivatives.
Biology: Studied for its effects on various biological pathways and its potential as a biochemical probe.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-(3-Methoxy-4-propoxyphenyl)thiazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can interact with biological macromolecules, leading to inhibition or activation of specific pathways. For example, thiazole derivatives are known to inhibit enzymes like topoisomerase, which can result in DNA damage and cell death.
Comparison with Similar Compounds
Similar Compounds
- 5-(2-Methoxyphenyl)thiazol-2-amine
- 5-(4-Methoxyphenyl)thiazol-2-amine
- 5-(3-Ethoxy-4-propoxyphenyl)thiazol-2-amine
Uniqueness
5-(3-Methoxy-4-propoxyphenyl)thiazol-2-amine is unique due to the specific substitution pattern on the aromatic ring, which can influence its biological activity and chemical reactivity. The presence of both methoxy and propoxy groups can enhance its lipophilicity and potentially improve its interaction with biological targets.
Properties
Molecular Formula |
C13H16N2O2S |
|---|---|
Molecular Weight |
264.35 g/mol |
IUPAC Name |
5-(3-methoxy-4-propoxyphenyl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C13H16N2O2S/c1-3-6-17-10-5-4-9(7-11(10)16-2)12-8-15-13(14)18-12/h4-5,7-8H,3,6H2,1-2H3,(H2,14,15) |
InChI Key |
LKCSEXAFYCWMPJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)C2=CN=C(S2)N)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Methyl-5-vinyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B14767522.png)
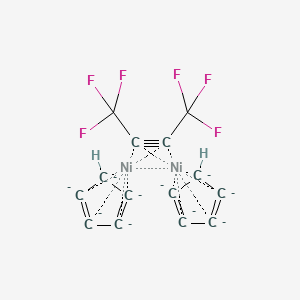


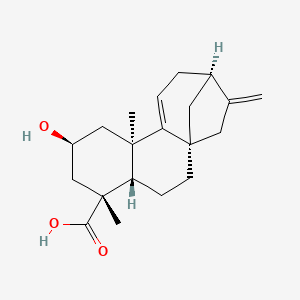
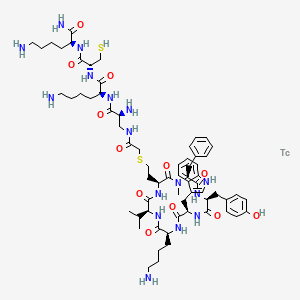
![(R)-8-Fluoro-2-oxa-6-azaspiro[3.4]octane-8-carboxylic acid](/img/structure/B14767554.png)
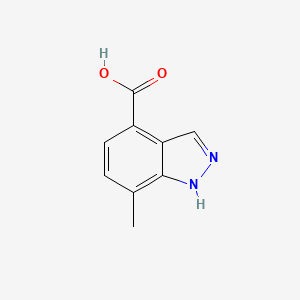


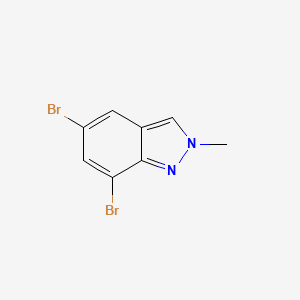
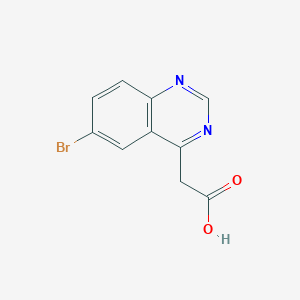
![7,7-Difluoro-5-azaspiro[2.5]octane](/img/structure/B14767602.png)
